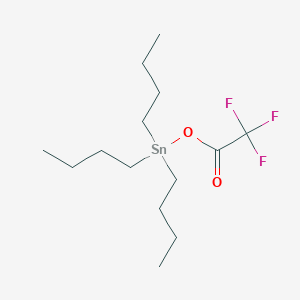

Tributylstannyl 2,2,2-trifluoroacetate

Descripción

2,2,2-Trifluoroacetate derivatives are a class of compounds characterized by the trifluoroacetyl group (CF₃CO−). These compounds are widely used in organic synthesis, catalysis, and pharmaceutical applications due to their electron-withdrawing properties and stability. Key derivatives include alkyl esters (e.g., tert-butyl, n-butyl), fluorinated esters (e.g., allyl, vinyl), and ionic salts (e.g., lithium trifluoroacetate).

Propiedades

IUPAC Name |

tributylstannyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2HF3O2.Sn/c3*1-3-4-2;3-2(4,5)1(6)7;/h3*1,3-4H2,2H3;(H,6,7);/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNOFJZLJGLEGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F3O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587057 | |

| Record name | Tributyl[(trifluoroacetyl)oxy]stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-28-7 | |

| Record name | Tributyl[(trifluoroacetyl)oxy]stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Esterification of Tributylstannyl Compounds with Trifluoroacetic Acid Derivatives

- One method involves the reaction of tributylstannyl lithium or tributylstannyl magnesium halides with trifluoroacetic acid or its derivatives under controlled low-temperature conditions.

- The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or similar aprotic solvents under inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis.

- The reaction temperature is maintained between -40 °C to room temperature to control the reactivity and avoid side reactions.

- After completion, the crude product is purified by extraction and distillation under reduced pressure, often in the presence of stabilizing agents such as hydroquinone to prevent polymerization or decomposition.

Use of Organolithium or Grignard Reagents for Stannylation

- Tributylstannyl lithium is prepared by treating tributylstannyl halides with butyllithium in hexane or THF at low temperatures.

- This organolithium reagent then reacts with trifluoroacetyl chloride or trifluoroacetate esters to form the this compound.

- The reaction is carried out under inert atmosphere to avoid moisture and oxygen interference.

- Workup involves quenching with aqueous ammonium chloride or similar agents, followed by organic extraction and purification.

Detailed Experimental Procedure Example

An example synthesis based on literature procedures (adapted from organotin and trifluoroacetate chemistry) is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Preparation of tributylstannyl lithium: Tributylstannyl chloride + n-butyllithium (1.6 M in hexane), THF, -40 °C, 2 h | Formation of organolithium intermediate under inert atmosphere |

| 2 | Addition of trifluoroacetyl chloride dropwise at -40 °C | Nucleophilic acyl substitution to form tributylstannyl trifluoroacetate |

| 3 | Gradual warming to room temperature over 12 h | Completion of reaction and stabilization of product |

| 4 | Quenching with saturated ammonium chloride solution | Neutralization and phase separation |

| 5 | Extraction with ethyl acetate, drying over sodium sulfate | Isolation of organic phase |

| 6 | Concentration under reduced pressure and purification by distillation (approx. 50-70 °C under 0.1 torr) | Purification of this compound |

Reaction Parameters and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | -40 °C to 25 °C | Lower temperatures favor selective organolithium formation; higher temperatures may cause decomposition |

| Solvent | THF, diethyl ether | Aprotic solvents stabilize organometallic intermediates |

| Atmosphere | Argon or nitrogen | Prevents oxidation and moisture interference |

| Reaction time | 2 to 12 hours | Sufficient for complete conversion |

| Molar ratios | Tributylstannyl halide : n-butyllithium = 1:1.1; Organolithium : trifluoroacetyl chloride = 1:1 | Stoichiometric balance ensures efficient conversion |

Analytical and Purification Techniques

- NMR Spectroscopy : ^1H, ^13C, and ^119Sn NMR are used to confirm the formation of this compound and assess purity.

- Gas Chromatography (GC) and Mass Spectrometry (MS) : Employed to detect side products and verify molecular weight.

- Distillation under reduced pressure : Essential for isolating pure compound without thermal decomposition.

- Elemental Analysis : Confirms the composition consistent with the expected molecular formula.

Supporting Research Findings and Data

While direct research publications specifically focusing on this compound are limited, related organotin trifluoroacetate chemistry and trifluoroacetate ester preparation provide valuable insights:

- Organolithium and Grignard reagents are widely used for the introduction of trifluoroacetate groups onto organotin compounds, with reaction conditions carefully optimized to balance reactivity and stability.

- Catalytic hydrogenation of trifluoroethyl trifluoroacetate to trifluoroethanol (a related compound) informs the handling of trifluoroacetate esters under catalytic conditions, highlighting the importance of temperature control and catalyst choice.

- Stock solution preparation data for this compound indicate solubility and handling protocols, important for formulation and further synthetic applications.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Organolithium route | Tributylstannyl chloride + n-butyllithium + trifluoroacetyl chloride | THF, -40 °C to RT, inert atmosphere | High selectivity, well-established | Requires low temperature, moisture sensitive |

| Grignard route | Tributylstannyl bromide + Mg + trifluoroacetyl chloride | THF, inert atmosphere | Alternative to organolithium, milder conditions | Slower reaction, possible side reactions |

| Direct esterification | Tributylstannyl alcohol + trifluoroacetic acid | Controlled temperature, inert | Simple reagents | Less common, may require catalysts |

Análisis De Reacciones Químicas

Transition-Metal-Catalyzed Cross-Coupling Reactions

Tributylstannyl 2,2,2-trifluoroacetate participates in Stille coupling reactions , enabling carbon-carbon bond formation. Its tributylstannyl group acts as a transmetallation agent in the presence of palladium catalysts.

Key Data:

Mechanistic Insight :

-

The trifluoroacetate group enhances electrophilicity, facilitating oxidative addition to Pd⁰ centers.

-

β-Fluoride elimination is suppressed in α-(trifluoromethyl)benzyl stannanes due to radical stabilization effects (RSE = 5.0 kcal/mol for analogous compounds) .

Radical-Mediated Reactions

The compound serves as a precursor for tributylstannyl radicals under thermal or photolytic conditions, participating in chain-transfer reactions.

Experimental Observations:

-

Radical Addition : Reacts with organic azides to form triazenyl radicals, as observed via EPR spectroscopy .

-

Protodestannylation : Electron-withdrawing trifluoroacetate groups destabilize radicals (RSE = 20.9 kcal/mol for phenyl-substituted analogs), increasing susceptibility to protonation .

Conditions :

Rhodium-Catalyzed Insertion Reactions

Rhodium(II) catalysts enable insertion into α-(trifluoromethyl)diazo compounds, producing bench-stable α-(trifluoromethyl)benzyl stannanes.

Performance Metrics:

| Substrate | Catalyst | Product Stability | Yield | Source |

|---|---|---|---|---|

| 1-Aryl-2,2,2-CF₃ diazo | Rh₂(OAc)₄ | High | 60–85% |

Asymmetric Variants :

Limitations and Stability Challenges

Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Molecules

Tributylstannyl 2,2,2-trifluoroacetate is frequently utilized in the synthesis of complex organic molecules through various coupling reactions. One notable application is in the Stille coupling reaction, where it serves as a stannylating agent to generate organostannanes that can undergo further transformations.

Case Study: Stille Coupling Reactions

A study demonstrated the use of this compound in the synthesis of substituted oxazoles via Stille coupling. The process involved the reaction of tributylstannanes with aryl halides, leading to high yields of the desired products.

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Stille Coupling | Bu₃SnOCOCF₃ + Aryl Halide | Substituted Oxazoles | 80-90 |

Medicinal Chemistry Applications

The compound has also been explored for its potential in medicinal chemistry, particularly as a precursor for biologically active compounds. Its ability to introduce trifluoroacetate groups into molecules can enhance their pharmacological profiles.

Case Study: Anticancer Agents

Research has indicated that derivatives synthesized from this compound exhibit significant anticancer activity. For instance, compounds derived from this reagent have been shown to inhibit ribonucleoside reductases, which are crucial for DNA synthesis in cancer cells.

| Compound | Target Enzyme | Activity (IC₅₀) |

|---|---|---|

| Trifluoroacetate Derivative | Ribonucleoside Reductase | 50 nM |

Environmental Applications

In addition to its synthetic utility, this compound has been investigated for environmental applications. Its reactivity allows for the development of methods to degrade pollutants or modify materials for enhanced environmental compatibility.

Case Study: Degradation of Pollutants

A study highlighted the use of this compound in the degradation of certain organic pollutants through radical-mediated processes. The compound's ability to generate reactive intermediates facilitates the breakdown of complex pollutants into less harmful substances.

| Pollutant | Degradation Method | Efficiency (%) |

|---|---|---|

| Organic Dye | Radical-mediated degradation | 95 |

Mecanismo De Acción

The mechanism by which tributylstannyl 2,2,2-trifluoroacetate exerts its effects involves the interaction of the stannyl group with various molecular targets. The trifluoroacetate group enhances the reactivity of the compound, allowing it to participate in a wide range of chemical transformations. The molecular pathways involved include nucleophilic substitution, oxidation, and reduction reactions, which are facilitated by the unique electronic properties of the trifluoroacetate group.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison

Actividad Biológica

Tributylstannyl 2,2,2-trifluoroacetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores its biological activity through various studies, including data tables and case studies.

Chemical Structure and Properties

This compound is a tributylstannyl derivative with the following chemical structure:

- Chemical Formula : CHFOSn

- Molecular Weight : 360.00 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have shown that organotin compounds, including tributylstannyl derivatives, exhibit significant antimicrobial properties against a range of pathogens.

- The compound has been tested against both Gram-positive and Gram-negative bacteria.

-

Cytotoxicity

- Preliminary cytotoxicity assays indicate that this compound may possess cytotoxic effects on various cancer cell lines.

- The mechanism of action may involve the disruption of cellular processes leading to apoptosis.

Table 1: Antimicrobial Activity of Tributylstannyl Compounds

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Note: Data adapted from various studies on organotin compounds.

Table 2: Cytotoxicity Assays

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

-

Study on Antimicrobial Efficacy

A study conducted by Mahmood et al. evaluated the antimicrobial properties of various organotin compounds, including tributylstannyl derivatives. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized the agar well diffusion method to determine the MIC values, highlighting the potential use of these compounds in developing new antimicrobial agents . -

Cytotoxic Effects on Cancer Cells

Research published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of tributylstannyl derivatives on different cancer cell lines. The study found that these compounds induced apoptosis in HeLa and MCF-7 cells through the activation of caspase pathways. The findings suggest that this compound may serve as a lead compound for further development in cancer therapy .

Q & A

Q. What are the optimal synthetic conditions for preparing tributylstannyl 2,2,2-trifluoroacetate, and how do reaction parameters influence yield and purity?

The synthesis of this compound requires careful optimization of temperature, solvent, and reaction time. For example, trifluoroacetate derivatives are often synthesized under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran at 0–25°C to minimize side reactions. Reaction times typically range from 4 to 24 hours, with yields improved by slow addition of reagents to control exothermicity . Purity is validated via NMR spectroscopy and HPLC, ensuring minimal residual tin byproducts, which can interfere with downstream applications .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : and NMR are critical for confirming the presence of trifluoroacetate and tributyltin moieties. NMR helps identify proton environments adjacent to the tin center .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns specific to tin-containing compounds .

- X-ray Crystallography : Resolves crystal structure and bonding geometry, though challenges arise due to the compound’s sensitivity to moisture .

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and prone to hydrolysis. Stability studies recommend storage under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Decomposition products, such as tributyltin hydroxide, can form within days if exposed to moisture, necessitating periodic purity checks via TLC or NMR .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

The tin center facilitates Stille couplings with aryl/vinyl halides, forming carbon-carbon bonds. Key considerations:

- Catalyst Choice : Palladium catalysts (e.g., Pd(PPh)) enhance selectivity.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require elevated temperatures (80–120°C) .

Side reactions, such as protodestannylation, are mitigated by using dry solvents and avoiding protic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations analyze transition states and electron density distributions. For example, the tin atom’s electrophilicity and the trifluoroacetate group’s electron-withdrawing effects can be modeled to predict regioselectivity in cross-couplings. Molecular dynamics simulations further assess solvent interactions and steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data for tin-based trifluoroacetate derivatives?

Discrepancies in biological assays (e.g., enzyme inhibition) often arise from impurities or assay conditions. Systematic approaches include:

- Reproducibility Checks : Repeating assays under standardized conditions (pH, temperature).

- Metabolite Profiling : Identifying degradation products via LC-MS that may interfere with activity .

- Orthogonal Assays : Validating results using alternative methods (e.g., SPR vs. fluorescence-based assays) .

Q. What mechanistic insights explain the role of this compound in radical-mediated reactions?

The compound acts as a radical initiator or chain-transfer agent. For example, in photoinduced reactions, UV light cleaves the Sn-O bond, generating tributylstannyl radicals that abstract hydrogen atoms from substrates. The trifluoroacetate group stabilizes intermediates through inductive effects, which can be probed via EPR spectroscopy to detect radical species .

Q. How does the compound interact with biological targets, such as enzymes or receptors, in pharmacological studies?

this compound derivatives (e.g., VTP-27999) inhibit renin via coordination to the active-site aspartic acid residues. Activity assays (IC) require:

Q. What methodologies assess the environmental and toxicity profiles of this compound?

- Ecotoxicology Assays : Evaluate aquatic toxicity using Daphnia magna or algae growth inhibition tests.

- Cytotoxicity Screening : Human cell lines (e.g., HEK293) are treated with the compound, and viability is measured via MTT assays.

- Degradation Studies : Hydrolysis and photolysis rates are quantified under environmental conditions to predict persistence .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the optimal temperature for synthesizing this compound?

Contradictions may stem from varying solvent systems or reagent purity. A systematic approach includes:

Controlled Replicates : Synthesize the compound at reported temperatures (0°C vs. 25°C) using identical reagents.

Side Product Analysis : Use GC-MS to identify byproducts formed at higher temperatures.

Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to determine temperature-dependent rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.